3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine 3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17431341
InChI: InChI=1S/C12H13ClF3NO/c13-11-4-3-9(18-12(14,15)16)6-10(11)8-2-1-5-17-7-8/h3-4,6,8,17H,1-2,5,7H2
SMILES:
Molecular Formula: C12H13ClF3NO
Molecular Weight: 279.68 g/mol

3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine

CAS No.:

Cat. No.: VC17431341

Molecular Formula: C12H13ClF3NO

Molecular Weight: 279.68 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine -

Specification

Molecular Formula C12H13ClF3NO
Molecular Weight 279.68 g/mol
IUPAC Name 3-[2-chloro-5-(trifluoromethoxy)phenyl]piperidine
Standard InChI InChI=1S/C12H13ClF3NO/c13-11-4-3-9(18-12(14,15)16)6-10(11)8-2-1-5-17-7-8/h3-4,6,8,17H,1-2,5,7H2
Standard InChI Key PHGAJOZPKAONPM-UHFFFAOYSA-N
Canonical SMILES C1CC(CNC1)C2=C(C=CC(=C2)OC(F)(F)F)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine consists of a piperidine ring (a six-membered amine heterocycle) attached to a phenyl group substituted with a chlorine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 5-position (Figure 1). The trifluoromethoxy group introduces strong electron-withdrawing effects, which influence the compound’s electronic distribution and reactivity . The chloro substituent further enhances the electrophilic character of the aromatic ring, potentially directing regioselective reactions in synthetic modifications.

Table 1: Key Structural Features

FeatureDescription
Piperidine ringSix-membered saturated ring with one nitrogen atom
Phenyl substituents2-Chloro and 5-(trifluoromethoxy) groups
Molecular formulaC₁₂H₁₃ClF₃NO
Molecular weight297.69 g/mol

Synthesis and Chemical Reactivity

Synthetic Routes

While no explicit synthesis of 3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine is documented, analogous compounds suggest viable pathways. For example, the synthesis of ML267, a piperazine-thiourea derivative, involved 1,1′-thiocarbonyldiimidazole-mediated coupling of substituted pyridines and piperazines . Adapting this methodology, the target compound could be synthesized via:

  • Nucleophilic Aromatic Substitution: Reaction of 2-chloro-5-(trifluoromethoxy)phenyl halide with piperidine under basic conditions.

  • Coupling Reactions: Utilizing carbodiimide-based coupling agents to link pre-functionalized phenyl and piperidine moieties.

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/ConditionsIntermediate/Product
1HalogenationCl₂, FeCl₃ (for chloro substitution)2-Chloro-5-(trifluoromethoxy)benzene
2Piperidine CouplingPiperidine, K₂CO₃, DMF, 80°C3-(2-Chloro-5-(OCF₃)phenyl)piperidine

Stability and Reactivity

The trifluoromethoxy group confers metabolic stability by resisting enzymatic hydrolysis, a trait observed in analogs like ML267, which showed prolonged in vivo exposure . The chloro substituent may participate in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization.

Pharmacological and Biological Profile

Mechanism of Action

Piperidine derivatives often exhibit central nervous system (CNS) activity due to their ability to cross the blood-brain barrier (BBB). For instance, ML267 demonstrated significant BBB penetration, achieving brain concentrations 40–50-fold above its minimum inhibitory concentration (MIC) . While 3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine lacks direct activity data, its structural similarity to PPTase inhibitors suggests potential modulation of bacterial or eukaryotic enzymes.

Table 3: Comparative Activity of Analogous Compounds

CompoundTargetIC₅₀/MICOrganism Tested
ML267 Sfp-PPTase0.8 μMBacillus subtilis
ML267 MRSA1.7 μg/mLStaphylococcus aureus
Hypothetical Target Compound(Inferred)N/AN/A

Absorption, Distribution, Metabolism, and Excretion (ADME)

Pharmacokinetic Predictions

Based on ML267’s profile , 3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine is expected to exhibit:

  • High Lipophilicity: LogP ≈ 3.5 (estimated via computational modeling), favoring membrane permeability.

  • Moderate Clearance: Hepatic metabolism via cytochrome P450 enzymes, with potential glucuronidation of the piperidine nitrogen.

  • BBB Penetration: Likely, due to the compound’s small size and nonpolar substituents .

Table 4: Predicted ADME Properties

PropertyValue (Predicted)Method of Estimation
LogP3.4–3.7ChemAxon Calculator
Solubility (aq.)0.05 mg/mLSwissADME
BBB PermeabilityHighBOILED-Egg Model

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